![molecular formula C11H12N2O2 B13083650 2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a propyl group at the 2-position and a carboxylic acid group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the propyl and carboxylic acid groups. The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Due to its potential biological activity, it is investigated for its use in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparaison Avec Des Composés Similaires
2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- Imidazo[1,2-a]pyridine-3-carboxylic acid
- 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid
- 2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid
These compounds share a similar core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical and biological properties. For instance, the propyl group at the 2-position and the carboxylic acid group at the 7-position can influence the compound’s solubility, reactivity, and biological activity compared to its analogs.
By understanding these differences, researchers can tailor the synthesis and application of these compounds to achieve desired outcomes in various fields of study.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-propylimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-9-7-13-5-4-8(11(14)15)6-10(13)12-9/h4-7H,2-3H2,1H3,(H,14,15) |
Clé InChI |
NEQDNFQJOLCJEN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN2C=CC(=CC2=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-1-Benzyl 6-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B13083570.png)
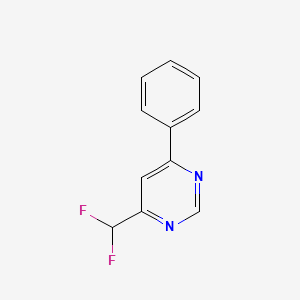
![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)
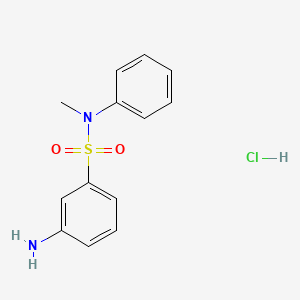

![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)
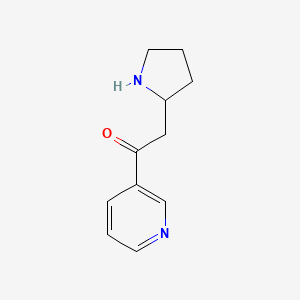
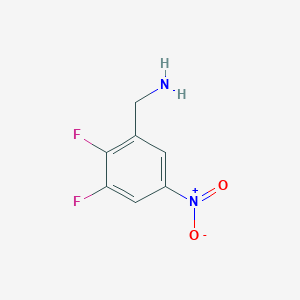
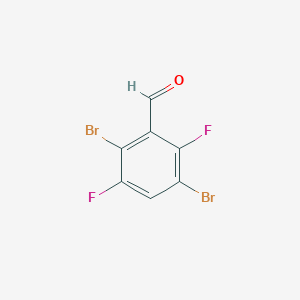

![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)


![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)
